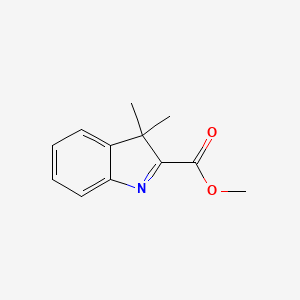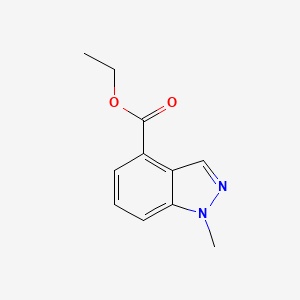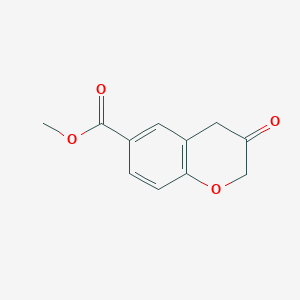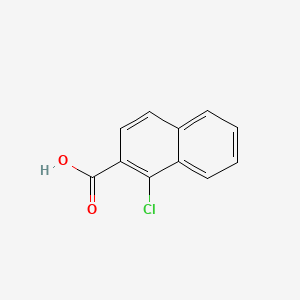
1-Chloronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloronaphthalene-2-carboxylic acid is an aromatic compound derived from naphthalene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:
Chlorination of Naphthalene: Direct chlorination of naphthalene followed by carboxylation can yield this compound. This process involves the substitution of a hydrogen atom with a chlorine atom and subsequent introduction of a carboxylic acid group.
Oxidation of 1-Chloronaphthalene: Oxidizing 1-chloronaphthalene using strong oxidizing agents like potassium permanganate (KMnO4) can produce this compound.
Grignard Reagent Method: Reacting 1-chloronaphthalene with a Grignard reagent followed by carbonation and acidification can also lead to the formation of this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce chlorinated quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products:
Oxidation Products: Chlorinated quinones.
Reduction Products: Chloronaphthyl alcohols, chloronaphthyl aldehydes.
Substitution Products: Various substituted naphthalenes
Aplicaciones Científicas De Investigación
1-Chloronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, including oxidative stress and inflammatory responses, contributing to its biological activities
Comparación Con Compuestos Similares
1-Chloronaphthalene-2-carboxylic acid can be compared with other chlorinated naphthalenes:
1-Chloronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.
1,4-Dichloronaphthalene: Contains two chlorine atoms, resulting in distinct reactivity and applications
Propiedades
Fórmula molecular |
C11H7ClO2 |
|---|---|
Peso molecular |
206.62 g/mol |
Nombre IUPAC |
1-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |
Clave InChI |
CPIQIFZUPSNWNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


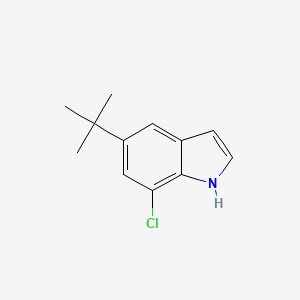
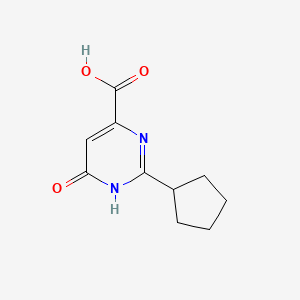
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
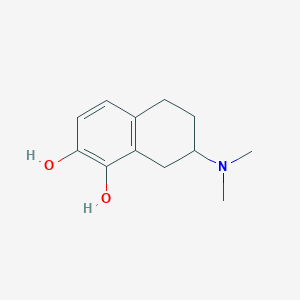

![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
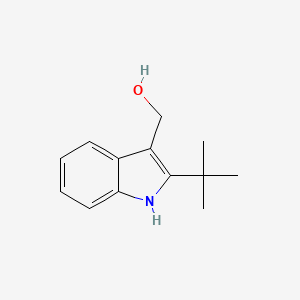
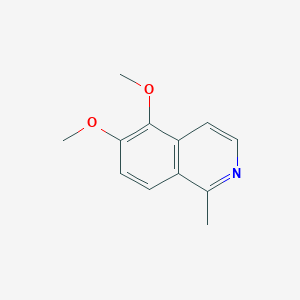
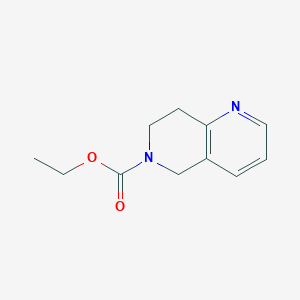
![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)

